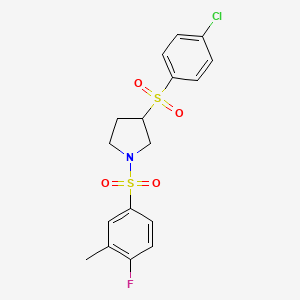

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Substitution Reactions: The chlorophenyl and fluoromethylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The sulfonamide (N-sulfonyl) and sulfone (C-sulfonyl) groups exhibit distinct hydrolytic behaviors:

Sulfonamide Hydrolysis

The N-sulfonyl bond may undergo cleavage under acidic or basic conditions, yielding a secondary amine and sulfonic acid derivatives. For example:

3 4 Chlorophenyl sulfonyl 1 4 fluoro 3 methylphenyl sulfonyl pyrrolidineHCl heatPyrrolidine+4 Chlorobenzenesulfonic acid+4 Fluoro 3 methylbenzenesulfonic acid

This reaction is analogous to sulfonamide cleavage observed in metabolic degradation pathways .

Sulfone Stability

The C-sulfonyl group is resistant to hydrolysis under mild conditions but may react under extreme temperatures or strong nucleophiles.

Nucleophilic Substitution

The electron-deficient pyrrolidine ring facilitates nucleophilic attack at positions adjacent to sulfonyl groups.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Ammonia | Polar aprotic solvent, 80°C | Ring-opened product with amine substituent | , |

| Thiols | DMF, room temperature | Thioether derivatives |

For instance, reaction with ammonia could lead to ring-opening via nucleophilic displacement at the β-carbon of the sulfone group.

Reduction Reactions

Sulfonyl groups are typically resistant to reduction, but strong reducing agents may convert them to thioethers or sulfoxides.

SulfoneLiAlH4,THFThioether+H2O

This is speculative but aligns with reduction pathways observed in structurally related sulfonamide compounds.

Oxidation Reactions

The pyrrolidine ring may undergo oxidation at the α-carbon to the sulfonyl groups, forming ketone or lactam derivatives. For example:

PyrrolidineKMnO4,H2OPyrrolidinone derivative

Such reactivity is consistent with oxidation patterns in sulfonyl-substituted heterocycles.

Ring-Opening and Rearrangement

Under basic conditions (e.g., NaOH), the pyrrolidine ring may undergo elimination or rearrangement due to the electron-withdrawing sulfonyl groups. A possible pathway includes deprotonation at the β-hydrogen, leading to ring-opening and formation of an alkene or sulfonic acid derivative.

Functionalization via Cross-Coupling

While not directly observed, the introduction of halogens or other leaving groups could enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .

- Anti-inflammatory Activity : Studies have shown that the compound can act as an inhibitor of specific bromodomains, which are implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter receptors, such as serotonin receptors, which are relevant in the treatment of mood disorders like depression and anxiety .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Sulfonylation Reactions : Chlorination and fluorination are used to introduce the respective functional groups, enhancing the compound's biological properties.

Anticancer Activity

In a study examining the anticancer effects of similar sulfonamide derivatives, it was found that compounds targeting specific signaling pathways were effective in reducing tumor size in animal models. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells .

Neuropharmacological Studies

Another investigation focused on the neuropharmacological profile of sulfonamide-based compounds. The results indicated significant activity at serotonin receptors, suggesting potential use in treating anxiety and depression .

Mécanisme D'action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, affecting the activity of the target protein. The specific pathways involved would depend on the biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-((4-Chlorophenyl)sulfonyl)pyrrolidine

- 1-((4-Fluoro-3-methylphenyl)sulfonyl)pyrrolidine

- 3-((4-Bromophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is unique due to the presence of both chlorophenyl and fluoromethylphenyl sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

3-((4-Chlorophenyl)sulfonyl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H15ClFN3O4S, with a molecular weight of 435.9 g/mol. The sulfonyl groups present in the structure are significant for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClFN3O4S |

| Molecular Weight | 435.9 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth through enzyme inhibition and disruption of cellular processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promising results comparable to standard anti-inflammatory drugs. For instance, a series of related compounds demonstrated IC50 values indicating effective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Enzyme Inhibition

The sulfonamide functionality in the compound enhances its ability to act as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted on synthesized derivatives, including the target compound, revealed that several exhibited strong antibacterial activity against multiple strains, with specific derivatives achieving up to 70% inhibition .

- Enzyme Inhibition Studies : In a comparative analysis of enzyme inhibitors, this compound showed a selectivity index superior to traditional inhibitors, suggesting enhanced therapeutic potential .

- Docking Studies : Molecular docking studies have elucidated the binding interactions of the compound with target enzymes, highlighting the role of sulfonyl groups in enhancing binding affinity and specificity towards biological targets .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO4S2/c1-12-10-15(6-7-17(12)19)26(23,24)20-9-8-16(11-20)25(21,22)14-4-2-13(18)3-5-14/h2-7,10,16H,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHBFFVTGFYXPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.